molecular formula C18H18N2O3S2 B2725085 2-(4-(ethylsulfonyl)phenyl)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide CAS No. 942009-11-2

2-(4-(ethylsulfonyl)phenyl)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide

Cat. No.: B2725085
CAS No.: 942009-11-2
M. Wt: 374.47
InChI Key: NEZMOQNWLSOKDB-UHFFFAOYSA-N
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Description

2-(4-(ethylsulfonyl)phenyl)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzothiazole ring, which is known for its biological activity, and an ethylsulfonyl group, which can influence its chemical properties and reactivity.

Mechanism of Action

Target of Action

Compounds with similar structures have been reported to exhibit inhibitory action against hiv-1 reverse transcriptase (rt) .

Mode of Action

Similar compounds have been found to inhibit hiv-1 rt through uncompetitive inhibition . This suggests that 2-(4-(ethylsulfonyl)phenyl)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide might interact with its target in a similar manner, leading to changes in the target’s function.

Biochemical Pathways

Similar compounds have been found to affect the replication of hiv-1 by inhibiting the rt enzyme . This suggests that this compound might affect similar pathways, leading to downstream effects such as the inhibition of viral replication.

Result of Action

Similar compounds have been found to inhibit the replication of hiv-1 , suggesting that this compound might have similar effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(ethylsulfonyl)phenyl)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide typically involves multiple steps, starting from commercially available precursors. One common route involves the formation of the benzothiazole ring followed by the introduction of the ethylsulfonyl group and the acetamide moiety. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and cost-effectiveness. The use of automated systems and advanced analytical techniques ensures consistent quality and adherence to regulatory standards.

Chemical Reactions Analysis

Types of Reactions

2-(4-(ethylsulfonyl)phenyl)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The ethylsulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The compound can be reduced under specific conditions to yield different products.

    Substitution: The aromatic rings can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

2-(4-(ethylsulfonyl)phenyl)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and cellular processes.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-(ethylsulfonyl)phenyl)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide stands out due to its unique combination of functional groups, which confer specific chemical and biological properties

Properties

IUPAC Name

2-(4-ethylsulfonylphenyl)-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O3S2/c1-3-25(22,23)14-7-5-13(6-8-14)11-17(21)20-18-19-15-9-4-12(2)10-16(15)24-18/h4-10H,3,11H2,1-2H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEZMOQNWLSOKDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=CC=C(C=C1)CC(=O)NC2=NC3=C(S2)C=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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